molecular formula C10H15N5O5 B6034685 ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B6034685
M. Wt: 285.26 g/mol
InChI Key: HLVPSFQUWCTZKS-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with an ethyl ester and a 1,2,5-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with 4-amino-2-oxido-1,2,5-oxadiazole-3-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield various oxides, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can act as a nitric oxide donor, influencing various biological pathways. This compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide
  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Uniqueness

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

ethyl 4-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O5/c1-2-19-10(17)14-5-3-13(4-6-14)9(16)7-8(11)12-20-15(7)18/h2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPSFQUWCTZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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